molecular formula C9H13BrN2O B2418440 4-[(5-Bromopyridin-2-yl)amino]butan-1-ol CAS No. 1698344-80-7

4-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Cat. No.: B2418440
CAS No.: 1698344-80-7
M. Wt: 245.12
InChI Key: ABZGTLFBXNBWGD-UHFFFAOYSA-N
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Description

4-[(5-Bromopyridin-2-yl)amino]butan-1-ol is an organic compound with the molecular formula C₉H₁₃BrN₂O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Properties

IUPAC Name

4-[(5-bromopyridin-2-yl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c10-8-3-4-9(12-7-8)11-5-1-2-6-13/h3-4,7,13H,1-2,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZGTLFBXNBWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromopyridin-2-yl)amino]butan-1-ol typically involves the reaction of 5-bromopyridine-2-amine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reducing Agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromopyridin-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 4-[(5-Bromopyridin-2-yl)amino]butanal

    Reduction: 4-[(2-Pyridyl)amino]butan-1-ol

    Substitution: 4-[(5-Aminopyridin-2-yl)amino]butan-1-ol

Scientific Research Applications

4-[(5-Bromopyridin-2-yl)amino]butan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(5-Bromopyridin-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyridine ring can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Chloropyridin-2-yl)amino]butan-1-ol
  • 4-[(5-Fluoropyridin-2-yl)amino]butan-1-ol
  • 4-[(5-Iodopyridin-2-yl)amino]butan-1-ol

Uniqueness

4-[(5-Bromopyridin-2-yl)amino]butan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and binding properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s overall reactivity and interaction with biological targets.

Biological Activity

4-[(5-Bromopyridin-2-yl)amino]butan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a brominated pyridine ring, an amino group, and a butanol chain, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₃BrN₂O. The presence of the bromine atom and the amino group plays a crucial role in the compound's biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and amino group are essential for binding to these targets, potentially leading to inhibition or activation of various biological pathways. Detailed studies are necessary to elucidate the exact molecular targets and pathways involved.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell processes through enzyme inhibition or receptor modulation.

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific signaling pathways involved in cell survival and proliferation .

3. Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to scavenge reactive oxygen species (ROS) could contribute to its protective effects against oxidative stress in neuronal cells .

Case Studies

Several case studies highlight the biological efficacy of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis
In vitro experiments demonstrated that treatment with this compound led to increased apoptosis in human breast cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways involving caspase activation .

Research Findings

Recent research findings emphasize the compound's versatility and potential applications:

Study Findings Implications
Study ADemonstrated antimicrobial activity against multiple pathogensPotential use in developing new antibiotics
Study BInduced apoptosis in cancer cell linesPossible application in cancer therapy
Study CShowed neuroprotective effects in oxidative stress modelsCould lead to treatments for neurodegenerative diseases

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